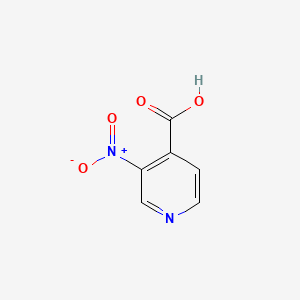

3-Nitroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPIUHZVTZWEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376578 | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-82-3 | |

| Record name | 3-Nitroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Nitroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroisonicotinic acid, a substituted pyridine carboxylic acid, serves as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the pyridine ring, govern its reactivity and make it a versatile precursor for the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis methodologies, spectral signatures, and reactivity profile. A particular focus is placed on its applications in drug discovery and development, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound, also known as 3-Nitropyridine-4-carboxylic acid, belongs to the class of nitro-substituted pyridine carboxylic acids.[1] The presence of a carboxylic acid group at the 4-position and a nitro group at the 3-position of the pyridine ring imparts a unique combination of chemical characteristics.[1] The electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom significantly influences the molecule's acidity, reactivity, and potential for intermolecular interactions. These attributes make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in various scientific disciplines.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O₄ | [4][5] |

| Molecular Weight | 168.11 g/mol | [4][5] |

| CAS Number | 59290-82-3 | [4][5] |

| Melting Point | ca. 220 °C | [4] |

| Boiling Point | 467.3 °C at 760 mmHg | [4] |

| Density | 1.57 g/cm³ | [4] |

| pKa | 1.38 ± 0.25 (Predicted) | [4] |

| Appearance | Solid (likely crystalline) | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

The predicted pKa value indicates that this compound is a relatively strong acid, a consequence of the inductive and resonance effects of the nitro group and the pyridine nitrogen.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various routes, most commonly involving the oxidation of a suitable precursor.

Oxidation of 3-Methylpyridine

A prevalent industrial method for the synthesis of nicotinic acid derivatives involves the oxidation of 3-methylpyridine (3-picoline).[1][6] While direct nitration of isonicotinic acid is challenging, the oxidation of a pre-nitrated picoline derivative is a viable strategy. A general pathway involves the nitration of a protected 3-methylpyridine followed by oxidation of the methyl group to a carboxylic acid.

A patented method for preparing nicotinic acid involves reacting 3-methylpyridine with concentrated sulfuric acid to protect the pyridine ring, followed by oxidation with ammonium persulfate.[7] A similar approach using nitric acid as the oxidizing agent has also been described.[5][8]

Conceptual Workflow for Synthesis via Oxidation:

Caption: Conceptual synthesis pathway for this compound.

Synthesis of this compound Methyl Ester

A patent describes a method for synthesizing the methyl ester of this compound.[9] This process involves the oxidation of 2-chloro-3-nitro-4-methylpyridine to 2-chloro-3-nitroisonicotinic acid, followed by esterification and subsequent reduction to remove the chlorine atom.[9]

Experimental Protocol: Conceptual Synthesis of Nicotinic Acid via Oxidation of Nicotine

This protocol is adapted from a classic organic synthesis procedure for nicotinic acid and is provided for illustrative purposes.[10] It should be adapted and optimized for the synthesis of the nitro-derivative with appropriate safety precautions.

-

Reaction Setup: In a suitable round-bottom flask equipped with a stirrer and under a fume hood, place concentrated nitric acid.

-

Addition of Precursor: Carefully add the nitrated pyridine precursor in portions, ensuring adequate mixing and temperature control.

-

Heating: Gently heat the reaction mixture on a steam bath to initiate the oxidation reaction. The reaction can be exothermic, so careful monitoring is essential.

-

Reaction Completion: Maintain heating for several hours until the evolution of nitrogen oxides ceases.

-

Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the crude product by filtration. The crude acid can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the pyridine ring. The chemical shifts will be significantly downfield due to the electron-withdrawing effects of the nitro group and the carboxylic acid. The proton adjacent to the nitro group is expected to be the most deshielded. For comparison, the ¹H NMR spectrum of isonicotinic acid in CD₃OD shows peaks around 8.8 ppm and 7.8 ppm.[11] The presence of the nitro group would likely shift these peaks further downfield.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and carboxylic acid groups, as well as the carbons in the pyridine ring, will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[12]

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

N-O stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C=C and C=N stretches (Pyridine Ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at m/z 168.[12] Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by the interplay of its functional groups.

Acidity and Esterification

The carboxylic acid group is acidic and readily undergoes reactions typical of this functional group, such as esterification. Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

Nucleophilic Aromatic Substitution

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the nitro group.[13] Nucleophiles can attack the ring, leading to the displacement of a suitable leaving group or addition to the ring followed by rearomatization.[13] The positions ortho and para to the nitro group are the most activated towards nucleophilic attack.[13]

Diagram of Nucleophilic Attack on a Nitro-activated Pyridine Ring:

Caption: General mechanism of nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation provides access to 3-aminoisonicotinic acid, another important synthetic intermediate.

Applications in Drug Development

Isonicotinic acid and its derivatives are prominent scaffolds in medicinal chemistry, with applications in the development of drugs for various therapeutic areas.[14][15] The introduction of a nitro group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Aromatic nitro compounds are found in a number of approved drugs and are known to exhibit a wide range of biological activities.[2]

Derivatives of this compound can serve as precursors for the synthesis of:

-

Anticancer Agents: Pyridine derivatives have shown promise as anticancer agents.[3]

-

Antimicrobial Agents: Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties.[16]

-

Enzyme Inhibitors: The structural features of this compound make it a candidate for designing inhibitors of various enzymes.

The ability to functionalize the carboxylic acid, the nitro group, and the pyridine ring provides a platform for generating diverse chemical libraries for drug screening.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related nitroaromatic compounds, it should be considered as potentially irritating to the skin, eyes, and respiratory tract.[17] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a rich and varied chemistry. Its well-defined physicochemical properties, coupled with its reactivity, make it a valuable tool for synthetic chemists. The ability to selectively modify its functional groups opens up numerous avenues for the creation of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its core chemical properties, empowering researchers to harness its full potential in their scientific endeavors.

References

-

LookChem. Cas 59290-82-3, this compound. [Link]

- Google Patents. CN115557886A - Synthetic method of this compound methyl ester.

-

NP-MRD. 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). [Link]

-

Organic Syntheses. nicotinic acid. [Link]

-

Chapter 13: Mass Spectrometry and Infrared Spectroscopy. Mass Spectrometry and Infrared Spectroscopy. [Link]

-

Alchemie Labs. Safety Data Sheet (SDS). [Link]

-

Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

- Google Patents.

-

PubMed. Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst. [Link]

-

NIST WebBook. 3-Aminoisonicotinic acid. [Link]

-

Blog. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

-

ResearchGate. (PDF) Progress on 3-Nitropropionic Acid Derivatives. [Link]

-

ResearchGate. The crystal structure of the co-crystal isonicotinamide – 2-(nitrophenyl)methanol (1/1), C6H6N2O·C7H7NO3. [Link]

-

ResearchGate. NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid;.... [Link]

-

Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. [Link]

-

ResearchGate. Syntheses, structures and properties of isonicotinamidium, thionicotinamidium, 2- and 3-(hydroxymethyl)pyridinium nitrates. [Link]

-

PubMed. Progress on 3-Nitropropionic Acid Derivatives. [Link]

- Google Patents. CN101985434B - Method for preparing nicotinic acid.

- Google Patents. US2409806A - Synthesis of nicotinic compounds.

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Organic Syntheses. 3-nitrophthalic acid. [Link]

- Google Patents. CN1141288A - Process for preparing nicotinic acid.

-

Wikipedia. Nucleophilic substitution. [Link]

-

ResearchGate. The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C8H6O4·2(C6H6N2O). [Link]

-

ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids | Request PDF. [Link]

-

Nucleophilic Substitution Reactions. [Link]

-

NIST WebBook. Benzoic acid, 3-nitro-. [Link]

-

Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]

-

ResearchGate. Synthesis and crystal structure of 3-nitrophthalic acid·3-methyl-4- nitropyridine N-oxide adducts | Request PDF. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 6. Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101985434B - Method for preparing nicotinic acid - Google Patents [patents.google.com]

- 8. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]

- 9. CN115557886A - Synthetic method of this compound methyl ester - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. NP-MRD: 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621) [np-mrd.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chempanda.com [chempanda.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Nitroisonicotinic Acid (CAS 59290-82-3)

Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic value of functionalized heterocyclic compounds cannot be overstated. 3-Nitroisonicotinic acid, a derivative of pyridine, stands out as a pivotal intermediate. Its unique arrangement of a carboxylic acid and a nitro group on the pyridine scaffold offers orthogonal reactivity, enabling chemists to perform sequential and selective modifications. This guide provides an in-depth examination of this compound, moving beyond a simple recitation of facts to explore the causality behind its properties, applications, and handling protocols. It is designed for the practicing researcher who requires not just data, but a functional understanding of how to leverage this molecule's potential in complex synthetic campaigns.

Core Chemical and Physical Identity

This compound, also known as 3-Nitropyridine-4-carboxylic acid, is an organic compound belonging to the class of nitro-substituted pyridine carboxylic acids.[1] Its identity is defined by the Chemical Abstracts Service (CAS) number 59290-82-3.[2][3][4] The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and a nitro group at the 3-position.[4] This substitution pattern is critical to its chemical behavior and utility in synthesis.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59290-82-3 | [2][3][4] |

| Molecular Formula | C₆H₄N₂O₄ | [2][3][4] |

| Molecular Weight | 168.11 g/mol | [2][5] |

| Appearance | Light green or off-white crystalline solid | [2] |

| Melting Point | Approximately 220°C | [2] |

| Boiling Point | 467.3°C at 760 mmHg (Predicted) | [2] |

| Density | 1.57 g/cm³ | [2] |

| pKa | 1.38 ± 0.25 (Predicted) | [2] |

| Refractive Index | 1.624 | [2] |

Note: Some properties are predicted values and should be used as a guideline. Always refer to a lot-specific Certificate of Analysis for precise data.[3]

Synthesis and Reaction Mechanisms

The synthesis of this compound is a key consideration for its application. While multiple routes exist, a common laboratory and industrial approach involves the oxidation and subsequent transformation of substituted pyridines.

General Synthetic Pathway

A patented method describes the synthesis of the methyl ester of this compound, which provides insight into the formation of the core structure.[6] The process involves the oxidation of a substituted chloromethylpyridine, followed by esterification and a reduction step to yield the final product.[6]

A more general approach to nitrating pyridines involves reacting the pyridine substrate with dinitrogen pentoxide. The resulting intermediate is then treated with sodium bisulfite to facilitate the migration of the nitro group to the 3-position of the pyridine ring.[7]

Below is a conceptual workflow for a plausible synthesis route.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Profile for Structural Elucidation

Confirming the structure and purity of this compound is paramount. While specific spectra for this exact compound are not publicly available, its structure allows for the prediction of key spectroscopic features based on well-established principles.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the range of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C=N and C=C Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the pyridine ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these protons would appear in the downfield region (likely >8.0 ppm). The carboxylic acid proton would appear as a very broad singlet, also significantly downfield (>10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >160 ppm). The carbons attached to the nitro group and the nitrogen atom would also be significantly deshielded.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Key Reactions and Transformations

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation yields 3-Aminoisonicotinic acid (CAS 7579-20-6), a valuable building block for synthesizing more complex heterocyclic systems.[2]

-

Carboxylic Acid Derivatization: The carboxylic acid group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., with SOCl₂), which can then be reacted with amines to form amides.

-

Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution reactions under specific conditions.

Caption: Key synthetic transformations of this compound.

Role in Drug Development

As a versatile intermediate, this compound is a precursor for compounds with potential therapeutic applications. Its isomer, nicotinic acid (Vitamin B3), has well-documented pharmacological effects, including the ability to alter plasma lipid levels.[8] While this compound itself is not a therapeutic agent, its derivatives are explored in medicinal chemistry for various targets. The amino derivative, in particular, serves as a scaffold for building molecules used in the development of antimalarial drugs and other therapies.[9]

Toxicological Profile and Biological Context

Direct toxicological and biological data for this compound is limited in publicly accessible literature. However, it is crucial to consider the known effects of structurally related compounds to inform handling procedures and anticipate potential biological activity.

Context from a Related Neurotoxin: 3-Nitropropionic Acid (3-NP)

3-Nitropropionic acid (3-NP), though not a pyridine derivative, is a well-studied neurotoxin that provides a powerful example of how a simple nitro-containing organic acid can exert potent biological effects.[10]

-

Mechanism of Action: 3-NP is an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11][12][13] This inhibition blocks cellular energy (ATP) production, leading to oxidative stress, neuronal degeneration, and apoptosis.[10][13][14]

-

Research Application: Due to its ability to selectively damage striatal neurons, 3-NP is widely used in animal models to mimic the pathophysiology of Huntington's disease.[10][13][14]

It must be emphasized that the specific toxicity of this compound has not been established and may differ significantly from 3-NP. However, the known mitochondrial toxicity of 3-NP underscores the need for stringent safety protocols when handling any novel nitro-containing organic acid.

Caption: Mechanism of toxicity for the related compound 3-Nitropropionic acid.

Safety, Handling, and Storage Protocols

Given the potential hazards associated with nitro compounds and organic acids, a rigorous approach to safety is mandatory. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [15][16] |

| Hazard | H319 | Causes serious eye irritation. | [15][16] |

| Hazard | H335 | May cause respiratory irritation. | [15][16] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [15][16] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [17][18] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [17][18] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16] |

Note: This is not an exhaustive list. Always consult the most current SDS for the specific product being used.[19]

Step-by-Step Handling Protocol

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-retardant lab coat is required.

-

-

Dispensing: Use a spatula to handle the solid material. Avoid creating dust. If weighing, do so within the fume hood or in a balance enclosure.

-

Spill Response: In case of a small spill, decontaminate the area with an appropriate solvent and absorb with an inert material. For large spills, evacuate the area and follow institutional emergency procedures.

-

Disposal: Dispose of waste in a dedicated, properly labeled container for hazardous chemical waste, in accordance with local and national regulations.

Storage Requirements

Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] The recommended storage temperature is between 2-8°C to ensure long-term stability.[2]

Experimental Protocol: Reduction to 3-Aminoisonicotinic Acid

This protocol provides a representative procedure for the reduction of the nitro group, a common and critical transformation of the title compound.

Objective: To synthesize 3-Aminoisonicotinic acid from this compound via catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH), reagent grade

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite or filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable amount of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., balloon or ~50 psi on a Parr apparatus) at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Aminoisonicotinic acid.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Conclusion

This compound (CAS 59290-82-3) is a strategically important chemical intermediate characterized by its versatile reactivity. The presence of both a nitro group and a carboxylic acid on the pyridine core allows for a wide range of selective chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective use. Adherence to strict safety and handling protocols, informed by the toxicological profiles of related compounds, is paramount to ensure safe and successful research and development activities.

References

-

LookChem. Cas 59290-82-3, this compound. [Link]

-

Matrix Fine Chemicals. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3. [Link]

- Google Patents. CN115557886A - Synthetic method of this compound methyl ester.

-

PubChem - NIH. This compound | C6H4N2O4 | CID 2762924. [Link]

-

PubMed. Nitric oxide mechanism in the protective effect of antidepressants against 3-nitropropionic acid-induced cognitive deficit, glutathione and mitochondrial alterations in animal model of Huntington's disease. [Link]

-

Tetrahedron. 59290-82-3 | this compound. [Link]

-

PubChem - NIH. 3-Nitropropionic acid | C3H5NO4 | CID 1678. [Link]

-

PubMed. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. [Link]

-

Chem 117 Reference Spectra. 1H, 13C NMR data. [Link]

-

Digitala Vetenskapliga Arkivet. Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

-

PubMed Central. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION.... [Link]

-

PubMed. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin.... [Link]

Sources

- 1. CAS 59290-82-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3 [matrix-fine-chemicals.com]

- 5. 3-Nitropyridine-4-carboxylic acid , 97% , 59290-82-3 - CookeChem [cookechem.com]

- 6. CN115557886A - Synthetic method of this compound methyl ester - Google Patents [patents.google.com]

- 7. nva.sikt.no [nva.sikt.no]

- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chempanda.com [chempanda.com]

- 10. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitric oxide mechanism in the protective effect of antidepressants against 3-nitropropionic acid-induced cognitive deficit, glutathione and mitochondrial alterations in animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bio.vu.nl [bio.vu.nl]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 3-Nitropyridine | 2530-26-9 [amp.chemicalbook.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 3-Nitroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 3-Nitroisonicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. By integrating established theoretical principles with available empirical data, this document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of this compound.

Introduction: The Significance of this compound

This compound, also known as 3-nitropyridine-4-carboxylic acid, is a derivative of isonicotinic acid, a structural isomer of niacin (vitamin B3). The introduction of a nitro group (-NO₂) onto the pyridine ring significantly alters the electronic properties and reactivity of the parent molecule, making it a versatile intermediate for the synthesis of a wide range of functionalized molecules. Its derivatives have shown promise in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, designing new synthetic routes, and elucidating its mechanism of action in biological systems.

Fundamental Chemical Identity

A precise understanding of the molecular identity is the foundation of all further structural and reactivity studies.

| Identifier | Value | Source |

| IUPAC Name | 3-Nitropyridine-4-carboxylic acid | [1] |

| CAS Number | 59290-82-3 | [2][3] |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [3] |

| SMILES | O=C(O)c1c(cncc1)[O-] | [1] |

| InChI Key | YKPIUHZVTZWEEW-UHFFFAOYSA-N | [1] |

Molecular Geometry and Bond Characteristics

Inferred Geometry from Analogous Structures

The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a nitro group at the 3-position. The pyridine ring is expected to be planar. The carboxylic acid group will likely exhibit some degree of rotation around the C-C single bond connecting it to the ring. The nitro group, due to resonance, will also have a defined orientation relative to the ring.

For comparison, the crystal structure of the parent compound, isonicotinic acid, has been determined and is available in the CSD (Refcode: ISNICA).[6] In isonicotinic acid, the molecules form hydrogen-bonded dimers. It is highly probable that this compound also engages in intermolecular hydrogen bonding in the solid state, likely involving the carboxylic acid proton and the nitrogen atom of the pyridine ring or one of the oxygen atoms of the nitro group of an adjacent molecule.

Theoretical Bond Lengths and Angles

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable predictions of molecular geometry.[7] The following table presents a summary of typical bond lengths for related functional groups, which can be used to approximate the geometry of this compound.

| Bond | Typical Experimental Bond Length (Å) | Source |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-N (in pyridine) | 1.33 - 1.34 | |

| C-C (carboxyl) | 1.47 - 1.51 | |

| C=O (carboxyl) | 1.20 - 1.23 | |

| C-O (carboxyl) | 1.31 - 1.36 | |

| C-N (nitro) | 1.47 - 1.49 | |

| N=O (nitro) | 1.21 - 1.24 | [8] |

The bond angles within the pyridine ring are expected to be close to 120°, consistent with sp² hybridization. The presence of the electron-withdrawing nitro and carboxylic acid groups may cause minor distortions in the ring geometry. The O-N-O bond angle in the nitro group is typically around 125°.

// Nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

N_nitro [label="N", pos="-2.3,-1.2!"]; O1_nitro [label="O", pos="-2.8,-0.4!"]; O2_nitro [label="O", pos="-2.8,-2.0!"];

C_carboxyl [label="C", pos="0,-2.5!"]; O1_carboxyl [label="O", pos="0.8,-3.1!"]; O2_carboxyl [label="O", pos="-0.8,-3.1!"]; H_carboxyl [label="H", pos="1.3,-2.7!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C3 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;

C4 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl; } digraph "Logical Relationships" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Isonicotinic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Derivatives" [fillcolor="#FBBC05", fontcolor="#202124"];

"Isonicotinic Acid" -> "this compound" [label="Nitration"]; "this compound" -> "Derivatives" [label="Functionalization"]; } Caption: Logical relationship between isonicotinic acid, this compound, and its derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals corresponding to the three aromatic protons on the pyridine ring. Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, all three protons will be deshielded and appear in the downfield region (typically > 8.0 ppm). The proton at the 2-position, being ortho to the nitrogen and meta to the nitro group, will likely be the most downfield. The proton at the 6-position will be ortho to the nitrogen, and the proton at the 5-position will be meta to the carboxylic acid and ortho to the nitro group. Spin-spin coupling between the adjacent protons will result in characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon atoms attached to the electron-withdrawing nitro and carboxylic acid groups (C3 and C4) will be significantly deshielded. The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of the pyridine ring, the carboxylic acid group, and the nitro group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 | [9] |

| C=O stretch | 1730 - 1700 | [9] | |

| C-O stretch | 1320 - 1210 | [9] | |

| Nitro Group | Asymmetric N-O stretch | 1550 - 1500 | [9] |

| Symmetric N-O stretch | 1355 - 1315 | [9] | |

| Pyridine Ring | C-H stretch | 3100 - 3000 | [10] |

| C=C and C=N stretches | 1600 - 1430 | [10] |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carboxylic acid groups. For comparison, isonicotinic acid exhibits absorption maxima at approximately 214 nm and 264 nm.[11] The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima. The nitroaromatic compounds typically show strong absorption in the UV region.[12]

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically involves the nitration of a suitable pyridine derivative. One common approach is the nitration of 4-methylpyridine (γ-picoline) to form 4-methyl-3-nitropyridine, followed by oxidation of the methyl group to a carboxylic acid.[13] Another route involves the direct nitration of pyridine compounds using reagents like dinitrogen pentoxide followed by a workup with sodium bisulfite.[14]

Reactivity

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the two electron-withdrawing substituents.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.

-

Nitro Group: The nitro group can be reduced to an amino group, providing a route to 3-aminoisonicotinic acid and its derivatives. This transformation is crucial for the synthesis of many biologically active compounds.

-

Pyridine Ring: The electron-deficient nature of the pyridine ring, further enhanced by the nitro and carboxylic acid groups, makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[15]

Applications in Drug Development and Research

This compound serves as a valuable scaffold in medicinal chemistry. The ability to functionalize the carboxylic acid and nitro groups, as well as the pyridine ring itself, allows for the creation of diverse libraries of compounds for biological screening. Derivatives of nicotinic and isonicotinic acids have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. The nitro group can act as a bioisostere for other functional groups or can be a key pharmacophoric element in its own right.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. While a complete experimental crystal structure is not publicly available, a comprehensive understanding of its geometry, bond characteristics, and spectroscopic properties can be achieved through the analysis of related compounds and computational methods. The insights presented herein are intended to support researchers and drug development professionals in their efforts to synthesize, characterize, and utilize this important heterocyclic compound.

References

- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.

-

ChemBK. (2024, April 9). 4-pyridinecarboxylic acid, 3-nitro-, methyl ester. Retrieved from [Link]

-

IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS absorption maxima of compounds 3a-c. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of ( 4 ). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

-

Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 59290-82-3,this compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-NITROPYRIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

NIST. (n.d.). CCCBDB comparison of experimental and calculated bond lengths. Retrieved from [Link]

-

IMET-DB. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-nitropyridine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitroisonicotinic acid. Retrieved from [Link]

-

International Journal of Chemical and Pharmaceutical Sciences. (n.d.). Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]

-

PubMed. (2008, November 1). Experimental (FTIR and FT-Raman) and Ab Initio and DFT Study of Vibrational Frequencies of 5-amino-2-nitrobenzoic Acid. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

-

ResearchGate. (n.d.). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

-

NIST. (n.d.). Average Bond Length Differences by Model Chemistry. Retrieved from [Link]

-

NIST. (n.d.). CCCBDB Experimental bond lengths 3. Retrieved from [Link]

-

SciSpace. (n.d.). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the. Retrieved from [Link]

-

YouTube. (2025, October 18). Trigonal Pyramidal Geometry: NH₃ Structure Explained | Chemical Bonding Tutorial. Retrieved from [Link]

Sources

- 1. 3-NITROPYRIDINE-4-CARBOXYLIC ACID | CAS 59290-82-3 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. rsc.org [rsc.org]

- 7. ijcps.org [ijcps.org]

- 8. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. guidechem.com [guidechem.com]

- 14. nva.sikt.no [nva.sikt.no]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 3-Nitroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitroisonicotinic acid, also known as 3-nitro-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a nitro group, makes it a versatile building block for the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the known physical characteristics of this compound, supplemented with field-proven experimental protocols for their determination.

Chemical Identity and Structure

-

IUPAC Name: 3-Nitropyridine-4-carboxylic acid

-

Synonyms: 3-Nitro-4-pyridinecarboxylic acid, 4-Carboxy-3-nitropyridine

-

CAS Number: 59290-82-3

-

Molecular Formula: C₆H₄N₂O₄

-

Molecular Weight: 168.11 g/mol

-

Chemical Structure:

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10)

SMILES: O=C(O)c1c(n c c1)[O-]

Core Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Melting Point | Approximately 220 °C | [1] |

| Boiling Point | 467.3 °C at 760 mmHg | [1] |

| Density | 1.57 g/cm³ | [1] |

| Flash Point | 236.4 °C | [1] |

| Vapor Pressure | 1.56 x 10⁻⁹ mmHg at 25 °C | [1] |

| Refractive Index | 1.624 | [1] |

Acidity

The acidity of this compound, quantified by its pKa, is a key determinant of its behavior in solution, influencing its solubility, reactivity, and biological interactions. The electron-withdrawing nature of the nitro group is expected to increase the acidity of the carboxylic acid compared to the parent isonicotinic acid.

| Property | Value | Note |

| pKa | 1.38 ± 0.25 | Predicted value |

This predicted low pKa value indicates that this compound is a relatively strong organic acid.

Solubility Profile

-

General Solubility: Soluble in polar solvents such as water and alcohols.[2] The solubility is influenced by the presence of the carboxylic acid group.

-

Aqueous Solubility: Expected to be pH-dependent, with increased solubility in basic solutions due to the formation of the carboxylate salt.

-

Organic Solvents: Likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

For comparison, the parent compound, isonicotinic acid, has a water solubility of 6 g/L.

Crystallographic Data

As of the latest literature review, a definitive, experimentally determined crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. For researchers requiring this information, single-crystal X-ray diffraction would be the necessary analytical technique.

For reference, the related compound, nicotinic acid (3-pyridinecarboxylic acid), has a known crystal structure. It crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.19 Å, b = 11.74 Å, c = 7.28 Å, and β = 112.45º.

Experimental Protocols

The following sections detail standardized, field-proven methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating and are grounded in fundamental analytical principles.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: Place a small amount of finely powdered, dry this compound on a clean, dry watch glass. Invert a capillary tube (sealed at one end) and press the open end into the powder. Gently tap the sealed end on a hard surface to pack the powder into the bottom of the tube to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into the sample holder of the Mel-Temp apparatus. Place a calibrated thermometer in the designated port.

-

Rapid Determination (Optional but Recommended): Heat the apparatus rapidly to obtain an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a rate of 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2 °C.

Caption: Workflow for Melting Point Determination.

pKa Determination

The acid dissociation constant (pKa) can be accurately determined using potentiometric titration, which monitors the change in pH of a solution of the acid upon the incremental addition of a strong base.

Methodology: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of this compound (e.g., 100-200 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL). Gentle warming may be required to aid dissolution; if so, cool the solution to room temperature before proceeding.

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the dissolved acid solution in a beaker with a magnetic stir bar and position it on a magnetic stir plate. Immerse the calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the beaker.

-

Titration: Record the initial pH of the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (the region of most rapid pH change).

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The half-equivalence point occurs at Veq / 2. At this volume, the concentrations of the acid and its conjugate base are equal.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Determine the pH from the titration curve at Veq / 2 to find the experimental pKa.

-

Caption: Workflow for pKa Determination.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are not merely procedural but are essential for the well-being of researchers and the integrity of the experimental results.

-

General Handling: Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent with a distinct set of physical properties that dictate its handling, reactivity, and potential applications. While key data such as melting point, boiling point, and a predicted pKa are available, further experimental investigation is required to quantitatively determine its solubility profile in various solvents and to elucidate its solid-state crystal structure. The experimental protocols provided in this guide offer a robust framework for researchers to obtain this critical data, thereby enabling a more complete understanding and more effective utilization of this important chemical entity in the pursuit of novel therapeutics and other advanced materials.

References

-

LookChem. (n.d.). Cas 59290-82-3, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 3-Nitroisonicotinic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Nitroisonicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. This document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental choices and data interpretation, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (C₆H₄N₂O₄, Molar Mass: 168.11 g/mol ) is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid. The introduction of a nitro group (NO₂) onto the pyridine ring significantly influences its electronic properties, reactivity, and potential biological activity. Understanding its structural and electronic characteristics through various spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide will provide a detailed analysis based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the carboxylic acid and the nitro group will significantly deshield these protons, shifting their resonances downfield.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.1 | Singlet | - |

| H-5 | ~8.1 | Doublet | ~5 |

| H-6 | ~8.9 | Doublet | ~5 |

Rationale for Predictions: The chemical shifts are estimated based on the known spectrum of isonicotinic acid and the substituent effects of a nitro group. In isonicotinic acid, the protons at positions 2 and 6 are equivalent and appear around 8.8 ppm, while the protons at 3 and 5 are also equivalent and appear around 7.8 ppm in DMSO-d₆.[1] The introduction of a nitro group at the 3-position breaks this symmetry. The proton at position 2 (H-2) is adjacent to the nitrogen and the nitro group, leading to significant deshielding and a predicted singlet. The proton at position 6 (H-6) is ortho to the ring nitrogen and will also be strongly deshielded. The proton at position 5 (H-5) will be the least deshielded of the three. The coupling between H-5 and H-6 is expected to be a typical ortho-coupling for a pyridine ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the chemical environment of the six carbon atoms in this compound. The carbons directly attached to or influenced by the electron-withdrawing groups will be shifted downfield.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~150 |

| C-4 | ~145 |

| C-5 | ~125 |

| C-6 | ~148 |

| C=O | ~165 |

Rationale for Predictions: The predicted chemical shifts are based on the spectrum of isonicotinic acid and known substituent effects of the nitro group on aromatic rings.[2][3] The carbons attached to the nitrogen (C-2 and C-6) and the nitro group (C-3) are expected to be the most deshielded. The quaternary carbon of the carboxylic acid (C-4) will also be downfield. The carboxyl carbon (C=O) will have the highest chemical shift.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[4]

-

Transfer to NMR Tube: Filter the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[4]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[5]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for small molecules should be employed, with optimization of parameters like the number of scans for the ¹³C spectrum to achieve an adequate signal-to-noise ratio.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the nitro group, and the pyridine ring.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Broad | O-H stretch (carboxylic acid, H-bonded) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1595 | Medium | C=C and C=N ring stretching (pyridine) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1300 | Medium | C-N stretch |

| ~900-700 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Rationale for Predictions: The broad O-H and strong C=O stretching bands are characteristic of a carboxylic acid. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are definitive for the asymmetric and symmetric stretching of the nitro group, respectively. The pyridine ring vibrations will appear in the 1600-1400 cm⁻¹ region.[6]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.

-

Sample and KBr Preparation: Weigh approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Grinding and Mixing: Thoroughly grind and mix the sample and KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent disc.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.

Caption: KBr pellet preparation for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound (MW = 168.11), the molecular ion peak (M⁺) is expected at m/z 168. The fragmentation pattern will likely involve the loss of neutral molecules such as H₂O, NO, NO₂, and CO₂.

Predicted Key Fragments in EI-MS

| m/z | Predicted Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - OH]⁺ |

| 123 | [M - NO₂]⁺ |

| 122 | [M - H₂O - CO]⁺ |

| 78 | [C₅H₄N]⁺ |

Rationale for Predictions: The molecular ion is expected to be observed. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of carbon dioxide (-CO₂). Aromatic nitro compounds often show loss of NO and NO₂.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a positively charged molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Caption: Predicted fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the nitro group are both chromophores that will absorb in the UV region.

Predicted UV-Vis Data and Interpretation

The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show absorption bands corresponding to π → π* and n → π* transitions.

Predicted UV-Vis Absorption Maxima (in Ethanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

| ~220 | High | π → π |

| ~270 | Moderate | π → π and n → π* |

Rationale for Predictions: Pyridine itself shows absorption bands around 250-260 nm.[7] The presence of the nitro and carboxylic acid groups, which are auxochromes, will likely cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in the desired wavelength range (e.g., ethanol, methanol, or water).

-

Sample Preparation: Prepare a dilute solution of this compound of a known concentration in the chosen solvent.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining established spectroscopic principles with data from analogous compounds, we have constructed a detailed and scientifically grounded prediction of its NMR, IR, MS, and UV-Vis spectra. The provided protocols offer a solid foundation for researchers to acquire and interpret their own experimental data. This information is crucial for the unambiguous characterization of this compound, paving the way for its further investigation and application in drug discovery and development.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 600.133705802, CD₃OD, simulated) (Peak List) (NP0002621). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001904). Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

-

SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of (4). Retrieved from [Link]

-

NIST. (n.d.). 3-Aminoisonicotinic acid. Retrieved from the NIST WebBook. [Link]

-

ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001488). Retrieved from [Link]

-

OOIR. (n.d.). Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Notes - Preparation of 2-Nitroisonicotinic Acid Hydrazide and 2-Aminoisonicotinic Acid Hydrazide. The Journal of Organic Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, and spectroscopic characterizations of gold(III) complexes containing nitrogen-heterocycle based pyridine derivatives as a biomolecular chelates. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. International journal of health sciences. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hmdb.ca [hmdb.ca]

- 3. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Aminoisonicotinic acid [webbook.nist.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]

The Solubility Profile of 3-Nitroisonicotinic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 3-nitroisonicotinic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate a deeper understanding of this compound's behavior in various solvent systems. While quantitative solubility data for this compound is not extensively available in published literature, this guide leverages data from its parent compound, isonicotinic acid, and the known physicochemical effects of nitro group substitution to provide a robust predictive analysis.

Introduction to this compound: A Molecule of Interest

This compound, also known as 3-nitro-4-pyridinecarboxylic acid, is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a carboxylic acid group, and a nitro group, imparts a unique combination of electronic and steric properties that influence its reactivity, crystal packing, and, crucially, its solubility. A thorough understanding of its solubility is paramount for its application in synthesis, purification, formulation, and biological assays.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following physicochemical parameters are of primary importance:

| Property | Value/Description | Source |

| Molecular Formula | C₆H₄N₂O₄ | |

| Molecular Weight | 168.11 g/mol | |

| Melting Point | Approximately 220 °C | |

| pKa (Predicted) | 1.38 ± 0.25 | |

| Appearance | Solid |

The presence of the carboxylic acid and the nitrogen atom in the pyridine ring allows for both hydrogen bond donation and acceptance, respectively. The nitro group is a strong electron-withdrawing group, which increases the polarity of the molecule and can participate in dipole-dipole interactions. The interplay of these functional groups dictates the overall polarity and the potential for intermolecular interactions with solvent molecules.

Understanding Solubility: A Theoretical Framework

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The solubility of this compound is expected to be highest in polar solvents capable of forming hydrogen bonds or engaging in strong dipole-dipole interactions.

The presence of the nitro group is anticipated to significantly influence the solubility profile compared to its parent compound, isonicotinic acid. The strong electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid proton and enhances the overall polarity of the molecule. This increased polarity would generally suggest a higher solubility in polar solvents. However, the nitro group also introduces a potential for strong intermolecular interactions in the solid state, such as π-π stacking and dipole-dipole interactions, which could lead to a higher lattice energy in the crystal structure. A higher lattice energy would require more energy to overcome, potentially decreasing solubility.

Qualitative and Predicted Solubility of this compound

Published data on the quantitative solubility of this compound in a range of organic solvents is scarce. However, qualitative descriptions indicate that it is soluble in polar solvents like water and alcohols. This is consistent with the presence of the polar carboxylic acid and nitro functional groups.

Based on the physicochemical properties and theoretical considerations, the following solubility trends can be predicted:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and water (to some extent), and in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can effectively solvate the polar functional groups of the molecule.

-

Moderate to Low Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate.

-